2-Phenylpyrimidine-5-acetic acid

Description

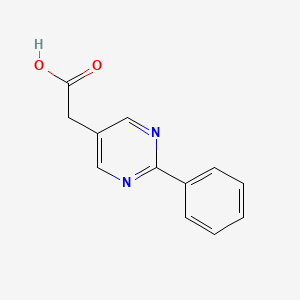

2-Phenylpyrimidine-5-acetic acid (CAS: 5810-65-1) is a pyrimidine derivative with the molecular formula C₁₂H₁₀N₂O₂ and a molar mass of 214.22 g/mol . Structurally, it features a pyrimidine ring substituted with a phenyl group at the 2-position and an acetic acid moiety at the 5-position.

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-(2-phenylpyrimidin-5-yl)acetic acid |

InChI |

InChI=1S/C12H10N2O2/c15-11(16)6-9-7-13-12(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,15,16) |

InChI Key |

XUMBKRIJKAFRNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrimidine-5-carboxylate Ester Hydrolysis

A common and efficient approach involves the synthesis of pyrimidine-5-carboxylate esters followed by hydrolysis to yield the corresponding carboxylic acid.

- The pyrimidine-5-carboxylate ester is dissolved in methanol.

- Potassium hydroxide is added in excess (typically 3 equivalents).

- The mixture is stirred at room temperature overnight.

- The reaction progress is monitored by thin-layer chromatography.

- After completion, the solvent is evaporated.

- The residue is dissolved in ethyl acetate and acidified to pH 3 using potassium bisulfate.

- The organic layer is extracted, washed with brine, dried over sodium sulfate, and concentrated under vacuum.

- The product, 2-Phenylpyrimidine-5-acetic acid, is obtained as a pale white solid in high to near-quantitative yield.

This method is mild, efficient, and scalable, suitable for various pyrimidine esters.

Synthesis via Substitution on 2-Chloropyrimidine Intermediates

Another route involves preparing 2-chloro-4-methyl-6-phenylpyrimidine intermediates, which are then subjected to nucleophilic substitution to introduce the desired substituents.

- Starting from 4-methyl-6-phenylpyrimidin-2-ol, reflux with phosphorus oxychloride converts the hydroxyl group to a chloro substituent, yielding 2-chloro-4-methyl-6-phenylpyrimidine.

- This intermediate undergoes nucleophilic substitution with hydrazine hydrate or other nucleophiles to afford 2-substituted pyrimidines.

- Subsequent esterification or direct functionalization at the 5-position leads to the formation of the acetic acid derivative after hydrolysis.

This method allows for structural variation at the 2-position and is useful for synthesizing analogues.

Synthesis via Condensation of β-Keto Esters and Thiourea

Though more commonly used for related pyrimidinone derivatives, condensation of β-keto esters with thiourea followed by methylation and further functionalization can lead to pyrimidine cores substituted at position 2 with phenyl groups.

- The ester intermediate is then reacted with hydrazine hydrate in refluxing ethanol to generate hydrazinyl pyrimidinones.

- Bromination followed by Suzuki cross-coupling with phenyl boronic acid introduces the phenyl group at position 5.

- Hydrolysis of esters yields the corresponding carboxylic acids.

While this method is more complex, it provides access to diverse substitution patterns on the pyrimidine ring.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of pyrimidine-5-carboxylate ester | Methanol, KOH (3 eq), room temp, overnight | ~95-99 | Mild conditions, high yield |

| Chlorination of 4-methyl-6-phenylpyrimidin-2-ol | Phosphorus oxychloride, reflux 4-5 h | 56 | Intermediate for substitution |

| Nucleophilic substitution with hydrazine hydrate | Reflux in ethanol, 2-5 h | 70-85 | Produces 2-hydrazinyl derivatives |

| Suzuki cross-coupling for phenyl substitution | Pd catalyst, phenyl boronic acid, microwave heating | 60-80 | Enables phenyl group introduction |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern and purity of intermediates and final products. For example, aromatic protons appear around 7.4-7.5 ppm, methyl groups at ~2.4 ppm, and characteristic signals for methylene groups adjacent to carboxyl functionalities.

Mass Spectrometry (LCMS): Molecular ion peaks correspond to expected molecular weights, confirming the formation of target compounds.

Melting Points: Consistent melting points (e.g., 78-80 °C for some intermediates) provide additional purity confirmation.

Summary of Key Research Findings

Hydrolysis of pyrimidine-5-carboxylate esters under basic conditions is a reliable and high-yielding method to obtain this compound.

The use of 2-chloropyrimidine intermediates allows for versatile substitution at position 2 and subsequent functionalization at position 5.

Suzuki cross-coupling reactions facilitate the introduction of phenyl groups, expanding the scope of accessible derivatives.

Reaction monitoring by TLC and LCMS is critical for optimizing yields and purity.

Purification typically involves silica gel chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-5-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The search results do not specifically mention "2-Phenylpyrimidine-5-acetic acid." However, they do provide information on pyrimidines, pyrimidopyrimidines, and phenylpyrimidines, which can be relevant to understanding the potential applications of related compounds.

Here's a summary of the applications of pyrimidine derivatives based on the provided search results:

Related Research and Examples

- Anti-inflammatory activity: Research has shown that pyrimidine derivatives can suppress COX-2 activity, with some compounds exhibiting IC50 values comparable to celecoxib, a standard anti-inflammatory drug . Additionally, some phenoxy acetic acid derivatives have shown significant anti-inflammatory effects without causing stomach ulcers in animal models .

- Antifungal Activity: Studies have explored the use of pyrimidine derivatives to improve antifungal activity. For example, introducing a pyrimidine portion to the hydrophobic side chain of CYP51 inhibitors can enhance their effectiveness against fungal infections .

- Antimicrobial Activity: A study on novel 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives revealed good antibacterial efficacy against S. aureus and E. coli, as well as antifungal activity against Candida albicans .

- Other activities: Pyrimido[4,5-d]pyrimidines have been reported to have antioxidant, dihydrofolate reductase inhibitory, antiangiogenic, resistance-modifying, anti-myco-bacterium tuberculosis, antihypertensive, and hepatoprotective properties .

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-5-acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . As an antifungal agent, it may target the enzyme CYP51, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-phenylpyrimidine-5-acetic acid and related pyrimidine or heterocyclic acetic acid derivatives, focusing on structural features, physicochemical properties, and functional roles.

Structural and Molecular Comparisons

Physicochemical Property Trends

- Solubility: Amino and carboxylic acid groups (e.g., in and ) enhance water solubility, while methoxy or aryl groups (e.g., and ) increase hydrophobicity.

- Reactivity : Electron-withdrawing groups like -CF₃ or -SO₂ activate the pyrimidine ring for nucleophilic substitution, whereas electron-donating groups like -OCH₃ stabilize the ring against electrophilic attack.

Q & A

Q. What are the recommended synthetic routes for 2-phenylpyrimidine-5-acetic acid?

- Methodological Answer : A common approach involves condensation reactions between pyrimidine derivatives and phenylacetic acid precursors. For example, coupling 2-aminopyrimidine with halogenated phenylacetic acid derivatives under acidic or basic catalysis can yield the target compound. Crystallographic studies (e.g., using furan tetracarboxylate-2-aminopyrimidinium salt synthesis) highlight the importance of hydrogen bonding and π-π stacking in stabilizing intermediates .

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of reactive intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Data Table :

| Reactants | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine + Bromophenylacetic acid | K₂CO₃ | 65–75 | ≥95 |

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the pyrimidine ring structure and acetic acid sidechain. Aromatic protons typically appear between δ 7.0–8.5 ppm, while the acetic acid proton resonates near δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 231.08 for C₁₂H₁₀N₂O₂).

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700 cm and pyrimidine ring vibrations at 1600–1500 cm .

Q. What are the known biological targets or applications of this compound?

- Methodological Answer : While direct bioactivity data for this compound is limited, structural analogs (e.g., pyrimidine-acetic acid derivatives) show activity as enzyme inhibitors (e.g., kinases) or ligands for metal-organic frameworks. Computational docking studies can predict binding affinity to targets like dihydrofolate reductase (DHFR) .

- Experimental Validation :

- Perform in vitro enzyme inhibition assays (e.g., IC₅₀ determination).

- Use X-ray crystallography to resolve ligand-protein interactions.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for pyrimidine-acetic acid derivatives be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. To address this:

Reproducibility Checks : Replicate studies under standardized conditions (e.g., PBS buffer, pH 7.4).

Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental designs are recommended to study the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Data Table :

| Condition | Temperature (°C) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| SGF, pH 1.2 | 37 | 12.5 | Pyrimidine ring-opened derivative |

| SIF, pH 6.8 | 37 | 24.0 | Stable |

Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-protein interactions over 100-ns trajectories. Focus on hydrogen bonding with active-site residues (e.g., Asp27 in DHFR) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding energy.

- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.